8-Aminoquinoline

Overview

Description

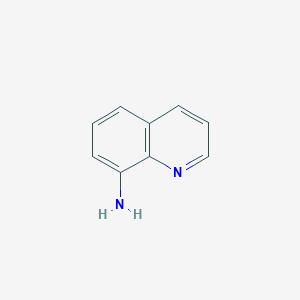

8-Aminoquinoline (C₉H₈N₂, molecular weight 144.177) is a nitrogen-containing heterocyclic compound with a primary amino group at the 8-position of the quinoline scaffold . It serves as a privileged structure in medicinal chemistry due to its versatile coordination with transition metals, low cost, and adaptability in functionalization for drug discovery . Historically, this compound derivatives like primaquine and tafenoquine have been pivotal in antimalarial therapy, targeting hypnozoites of Plasmodium vivax . Beyond antimalarial applications, its derivatives exhibit antitumor, antimicrobial, and neuroprotective activities, often enhanced by structural modifications such as C5-H bromination or conjugation with triazoles or melatonin .

Preparation Methods

The synthesis of 8-Aminoquinoline can be achieved through several methods:

Nitration and Reduction: The original synthesis involves the nitration of quinoline to produce a mixture of 5- and 8-nitroquinoline derivatives. These derivatives are separated by distillation and sublimation.

Amination of 8-Chloroquinoline: Another method involves the amination of 8-chloroquinoline, which provides a more direct route to this compound.

Chemical Reactions Analysis

8-Aminoquinoline undergoes various chemical reactions, including:

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly reported.

Substitution Reactions: The amino group at the 8th position makes it a versatile compound for substitution reactions.

C–H Functionalization: This compound is notable for its ability to facilitate transition metal-catalyzed C–H bond functionalization reactions, forming C–C and C–heteroatom bonds.

Scientific Research Applications

Antimalarial Properties

1. Historical Context and Efficacy

8-Aminoquinolines, particularly primaquine, have been pivotal in the treatment of malaria caused by Plasmodium vivax. They are effective against both the blood stages and the dormant liver stages (hypnozoites) of the parasite. Primaquine was first synthesized in the 1920s and has since been used extensively, though its use is limited by hemolytic toxicity in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency .

2. Mechanism of Action

The mechanism by which 8-aminoquinolines exert their antimalarial effects involves the generation of reactive oxygen species (ROS) within the parasite. This oxidative stress leads to mitochondrial dysfunction and cell death. Recent studies have suggested that modifications to these compounds could enhance their efficacy while reducing toxicity .

3. Combination Therapies

Research indicates that coadministration of 8-aminoquinolines with other antimalarials like quinine or chloroquine can significantly improve treatment outcomes. For instance, studies have shown that combining primaquine with chloroquine reduces relapse rates in patients .

| Drug Combination | Efficacy Against Relapse (%) | Methemoglobin Formation (%) |

|---|---|---|

| Primaquine + Quinine | 5% | 15% |

| Primaquine + Chloroquine | 26% | 5% |

Neuroprotective Applications

1. Neurodegenerative Disease Research

Recent investigations have highlighted the potential of this compound derivatives as neuroprotective agents. Studies on synthetic this compound–metal complexes have shown promising results in protecting neuronal cells from oxidative damage. These compounds appear to activate key survival pathways, such as SIRT1/FOXO3a signaling, which are critical for maintaining neuronal health .

2. Clinical Implications

The neuroprotective properties of these compounds suggest their potential application in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to chelate metal ions may also contribute to their efficacy by mitigating metal-induced toxicity in neuronal cells .

Emerging Research and Future Directions

1. Novel Derivatives and Drug Development

Ongoing research is focused on synthesizing new derivatives of this compound that retain their therapeutic effects while minimizing side effects. For example, hybrid compounds combining this compound with other pharmacophores are being explored for their multi-target capabilities in treating complex diseases like Alzheimer's disease .

2. Addressing G6PD Deficiency

Given the hemolytic risks associated with traditional 8-aminoquinolines, there is a pressing need for new formulations that are safe for G6PD-deficient patients. Tafenoquine, a newer analog, has shown promise but also carries similar restrictions regarding G6PD deficiency .

Mechanism of Action

The mechanism of action of 8-Aminoquinoline derivatives, particularly in antimalarial applications, involves several pathways:

Inhibition of Heme Polymerase: Similar to other quinoline derivatives, this compound inhibits heme polymerase activity, leading to the accumulation of free heme, which is toxic to the malaria parasite.

Targeting Liver Stages: Compounds like primaquine and tafenoquine target the liver stages of the malaria parasite, preventing relapse and transmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Aminoquinolines (e.g., Chloroquine)

- Structural Differences: Unlike 8-aminoquinoline, 4-aminoquinolines feature an amino group at the 4-position, reducing their ability to coordinate with metals but improving stability in acidic environments (e.g., lysosomes in malaria parasites) .

- Antimalarial Activity: Chloroquine, a 4-aminoquinoline, inhibits heme detoxification in Plasmodium but lacks efficacy against hypnozoites. In contrast, 8-aminoquinolines like tafenoquine achieve radical cure by targeting dormant liver stages .

- Toxicity: Chloroquine causes retinal toxicity, while 8-aminoquinolines induce hemolysis in glucose-6-phosphate dehydrogenase (G6PD)-deficient patients .

| Parameter | This compound (Tafenoquine) | 4-Aminoquinoline (Chloroquine) |

|---|---|---|

| Target Malaria Stage | Liver hypnozoites, blood stages | Blood stages only |

| Dosage Regimen | Single dose (300 mg) | Multi-day course |

| G6PD Deficiency Risk | High | Low |

| Key Resistance Mechanism | Limited (newer derivative) | Widespread (e.g., PfCRT mutations) |

| Primary Toxicity | Hemolysis | Retinopathy |

Table 1: Antimalarial comparison between this compound and 4-aminoquinoline derivatives .

1,2,3-Triazole Hybrids

Conjugation of this compound with triazoles improves antimicrobial activity. For example, hybrid derivatives synthesized via Huisgen cycloaddition showed enhanced efficacy against Staphylococcus aureus (MIC: 2–8 µg/mL) compared to parent compounds . The triazole moiety introduces hydrogen-bonding interactions, boosting target affinity and selectivity.

Melatonin-8-Aminoquinoline Conjugates

This compound-melatonin hybrids exhibit dual neuroprotective effects:

- Glutamate Toxicity Protection : Hybrids retained melatonin’s neuroprotective effects in HT22 cells, reducing glutamate-induced cytotoxicity by 40–60% .

Pharmacological and Metabolic Distinctions

Antimalarial Efficacy vs. Toxicity

- Metabolic Pathways: this compound toxicity (e.g., primaquine-induced hemolysis) is linked to side-chain hydroxylation (e.g., 3'-hydroxyprimaquine), while antimalarial activity arises from aryl hydroxylation (e.g., 5-hydroxyprimaquine) . This divergence suggests that structural optimization could decouple efficacy from toxicity .

- Drug Combinations: Tafenoquine synergizes with chloroquine but fails with dihydroartemisinin-piperaquine, underscoring metabolic incompatibilities unique to 8-aminoquinolines .

Antimicrobial and Antiparasitic Activity

- Alkylaminoalkyl Derivatives: Modifying the side chain of this compound (e.g., WR242511) enhances antiparasitic activity but introduces dose-dependent hematotoxicity in primates .

- Anticoccidial Effects: 8-Amino-1,2,3-triazole derivatives showed 90% inhibition of Eimeria tenella at 50 mg/kg, outperforming classical coccidiostats .

Biological Activity

8-Aminoquinoline (8-AQ) is a significant compound in medicinal chemistry, particularly known for its antimalarial and antimicrobial properties. This article reviews the biological activities associated with 8-AQ, highlighting its mechanisms of action, therapeutic applications, and recent research findings.

Overview of this compound

This compound is a member of the quinoline family, which has been extensively studied for its pharmacological potential. This compound exhibits a range of biological activities, including antimalarial, antimicrobial, and neuroprotective effects. Its derivatives and metal complexes have been synthesized to enhance efficacy and reduce toxicity.

Antimalarial Activity

Mechanism of Action:

The antimalarial properties of 8-AQ are attributed to its ability to generate reactive oxygen species (ROS) through the formation of quinoneimine metabolites. This process induces oxidative stress in Plasmodium falciparum, the parasite responsible for malaria, leading to its growth inhibition .

Research Findings:

- A study demonstrated that certain this compound derivatives had average 50% inhibitory concentrations (IC50) against P. falciparum ranging between 50-100 nM, significantly outperforming primaquine .

- Tafenoquine (TFQ), an oral antimalarial drug from the 8-AQ family, has shown efficacy against various strains of Trypanosoma brucei, indicating its potential for treating sleeping sickness .

Table 1: Efficacy of Selected this compound Compounds Against P. falciparum

| Compound | IC50 (nM) | Notes |

|---|---|---|

| WR 238605 | <50 | Potential primaquine replacement |

| Tafenoquine | <100 | Effective in rodent models |

| NPC1161 | <75 | Superior to primaquine and tafenoquine |

Antimicrobial Activity

This compound also exhibits antimicrobial properties against Gram-negative bacteria. Metal complexes of 8-AQ have been shown to enhance these activities significantly.

Case Study:

- A study found that bis(this compound) ligands demonstrated high selectivity for copper(II) chelation and were effective against various bacterial strains . The metal complexes exhibited superior antimicrobial activity compared to their parent compounds.

Neuroprotective Effects

Recent investigations have focused on the neuroprotective potential of this compound derivatives, particularly in models of oxidative stress.

Research Findings:

- Synthetic metal complexes of 8-AQ have been shown to restore cell survival in human neuroblastoma cells exposed to hydrogen peroxide. These complexes upregulated the SIRT1/FOXO3a signaling pathway, enhancing antioxidant defenses and mitochondrial function .

Table 2: Neuroprotective Effects of Metal Complexes of this compound

| Complex | Cell Line | Effect on Cell Viability | Mechanism |

|---|---|---|---|

| 8AQ-Cu-5Iu | SH-SY5Y | Significant restoration | SIRT1 activation |

| 8AQ-Cu-5Nu | SH-SY5Y | Significant restoration | Antioxidant defense enhancement |

Q & A

Q. Basic: What is the role of 8-aminoquinoline as a directing group in C–H functionalization?

This compound acts as a bidentate directing group in transition-metal-catalyzed C–H activation, enabling regioselective functionalization of inert C–H bonds. The quinoline scaffold coordinates with metals (e.g., Cu, Pd, Ni) to stabilize intermediates, facilitating proximal C–H bond cleavage. For example, in copper-catalyzed reactions, it directs selective halogenation or alkylation at the C5 position of the quinoline core . Key steps include:

- Coordination : The amino and pyridyl nitrogen atoms bind to the metal center.

- C–H Activation : Metal insertion into the targeted C–H bond.

- Functionalization : Coupling with electrophiles (e.g., alkyl bromides, azodicarbonamides) .

Q. Basic: What are common synthetic methods for preparing halogenated this compound derivatives?

Halogenation strategies focus on enhancing bioactivity (e.g., antimalarial, antitumor properties):

- Copper-Catalyzed Bromination : Using CuI as a catalyst and alkyl bromides (e.g., CBr₄) for C5-selective bromination under mild conditions (e.g., 60°C in DCE) .

- Electrophilic Halogenation : Direct halogenation at activated positions via radical or ionic pathways.

- Post-Functionalization : Halogenated intermediates are further modified via cross-coupling (e.g., Suzuki-Miyaura) .

Q. Basic: How are this compound derivatives screened for antimalarial activity?

Primary screening involves:

- In Vitro Assays : Testing against Plasmodium liver (hypnozoites) and blood stages.

- In Vivo Models : Mouse prophylactic screens to assess causal prophylaxis (e.g., blocking relapse).

- SAR Studies : Modifying the quinoline core and side chains to optimize efficacy and reduce hemolytic toxicity. For example, tafenoquine’s extended half-life compared to primaquine was identified through pharmacokinetic studies .

Q. Advanced: How can structure-activity relationship (SAR) studies address hemolytic toxicity in this compound antimalarials?

Key strategies include:

- Enantiomeric Separation : NPC1161B, a chiral derivative, showed reduced toxicity while retaining activity against Plasmodium liver stages .

- Metabolite Profiling : Identifying redox-active metabolites (e.g., 5-hydroxyprimaquine) responsible for oxidative stress in G6PD-deficient patients .

- Side-Chain Engineering : Introducing bulky substituents to reduce hepatic sequestration and improve safety margins .

Q. Advanced: What methodological challenges arise in designing 8-amidoquinoline-based fluorescent probes for Zn²⁺ detection?

Critical considerations include:

- Binding Affinity : Titration with Zn²⁺ to determine dissociation constants (e.g., using UV-Vis or fluorescence spectroscopy) .

- Selectivity : Testing against competing ions (e.g., Ca²⁺, Mg²⁺) via interference studies.

- Cell Permeability : Modifying carboxamido groups to enhance hydrophilicity and membrane penetration. For example, 8-amidoquinoline derivatives with PEG linkers improved intracellular zinc imaging .

Q. Advanced: How does enantioselective synthesis improve the therapeutic index of this compound antimalarials?

- Chiral Resolution : NPC1161B, the (+)-enantiomer of primaquine, demonstrated 10-fold lower methemoglobinemia risk while maintaining radical cure efficacy in P. vivax models .

- Metabolic Stability : Enantiomers differ in hepatic oxidation rates, impacting toxicity profiles. Pharmacokinetic modeling guides dose optimization .

Q. Advanced: What strategies enable efficient removal of the this compound directing group post C–H functionalization?

- Acid/Base Hydrolysis : Cleavage under mild conditions (e.g., HCl/EtOH) without damaging sensitive functional groups.

- Transamidation : Boc-protected intermediates undergo aminolysis with primary amines (e.g., benzylamine) in high yields .

- Reductive Methods : Hydrogenolysis for substrates with reducible bonds .

Q. Advanced: How do metal coordination studies inform the design of this compound-based chelators?

- Stability Constants : Potentiometric titration (e.g., with Cu²⁺) to quantify binding affinity. For example, this compound-Cu²⁺ complexes show logβ values >10, indicating strong chelation .

- Selectivity : Competitive assays with Fe²⁺, Zn²⁺, and Al³⁺ to optimize specificity for target metals (e.g., in Alzheimer’s disease therapy) .

Q. Advanced: What mechanistic insights guide the optimization of copper-catalyzed C–H difluoromethylation?

- Radical Pathways : Cu(I)/Cu(III) redox cycles enable transfer of difluoromethyl groups from reagents like TMSCF₂H.

- Substrate Scope : Electron-deficient this compound amides show higher reactivity due to enhanced metal coordination .

- Solvent Effects : Polar aprotic solvents (e.g., MeCN) stabilize reactive intermediates .

Q. Advanced: How can computational modeling accelerate the discovery of novel this compound derivatives?

- DFT Calculations : Predict regioselectivity in C–H activation (e.g., Fukui indices for electrophilic attack).

- Docking Studies : Simulate interactions with target enzymes (e.g., Plasmodium dihydroorotate dehydrogenase) to prioritize synthetic targets .

Properties

IUPAC Name |

quinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREVVZMUNPAPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5330-29-0 (di-HCl) | |

| Record name | 8-Aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4060369 | |

| Record name | 8-Quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solidified mass or fragments; [Aldrich MSDS] | |

| Record name | 8-Aminoquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9679 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00055 [mmHg] | |

| Record name | 8-Aminoquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9679 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

578-66-5 | |

| Record name | 8-Aminoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-AMINOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-quinolylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-AMINOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U34EAV21TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.